3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s electron-deficient nature allows it to form strong interactions with electron-rich sites on target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(3-(carbazole-9-yl)phenyl)pyrido[3’,2’4,5]furo[2,3-b]pyridine: A derivative with similar core structure but different substituents, used in OLEDs.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives: Compounds with a related pyridine core, used as EGFR inhibitors in cancer treatment.
Uniqueness
3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide stands out due to its specific combination of substituents, which confer unique electronic and steric properties. These properties enhance its potential as a versatile scaffold in drug design and material science .
Properties
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2FN3O3/c22-11-7-8-13(23)12(10-11)20(28)27-18-17-16(6-3-9-25-17)30-19(18)21(29)26-15-5-2-1-4-14(15)24/h1-10H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYUPGCBGQMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.